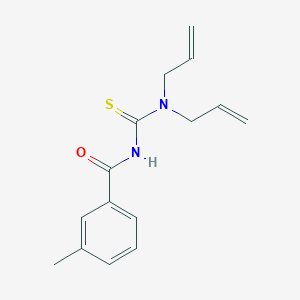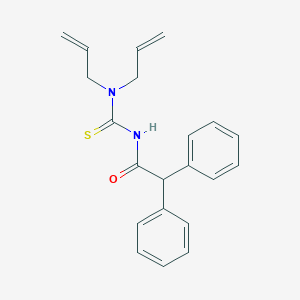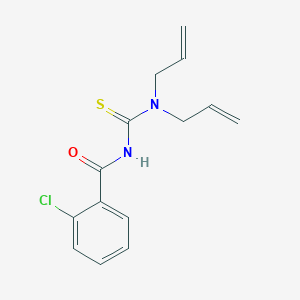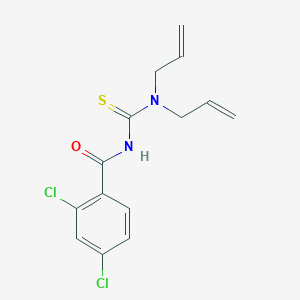![molecular formula C20H21N3O3S2 B319313 N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B319313.png)
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a complex organic compound that features an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonyl-indole derivative with cyclobutanecarboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .
Scientific Research Applications
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity . The cyclobutanecarboxamide structure provides rigidity to the molecule, potentially improving its selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with anti-cancer properties.
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with a sulfonyl group.
Cyclobutanecarboxylic acid: A simpler compound with a cyclobutane ring.
Uniqueness
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is unique due to its combination of an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(15-5-3-6-15)22-20(27)21-16-8-10-17(11-9-16)28(25,26)23-13-12-14-4-1-2-7-18(14)23/h1-2,4,7-11,15H,3,5-6,12-13H2,(H2,21,22,24,27) |
InChI Key |
LFWRRIFFUNFRTE-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Canonical SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(diallylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B319234.png)



![N,N-diallyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)thiourea](/img/structure/B319240.png)
![methyl 2-{[(acetylamino)carbothioyl]amino}benzoate](/img/structure/B319241.png)
![Methyl 2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319243.png)
![Methyl 2-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319245.png)
![Methyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319246.png)
![Methyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319247.png)
![Methyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319249.png)
![Methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319252.png)
![Methyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319253.png)
